molecular formula C17H9BrF3NO3 B2473110 5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 388093-31-0

5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2473110
CAS No.: 388093-31-0
M. Wt: 412.162
InChI Key: JTTMDOZQJBXMCM-UHFFFAOYSA-N
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Description

5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a trifluoromethyl group, and an indole core, making it a unique and potentially valuable molecule in various fields of research.

Properties

IUPAC Name

5-bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF3NO3/c18-9-5-6-13-11(7-9)15(24)16(25)22(13)8-14(23)10-3-1-2-4-12(10)17(19,20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMDOZQJBXMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Isatin

5-Bromoisatin is synthesized via direct electrophilic bromination of isatin using bromine (Br₂) in acetic acid:
$$
\text{Isatin} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromoisatin} + \text{HBr}
$$
Key Conditions :

  • Temperature : 25–40°C
  • Reaction Time : 4–6 hours
  • Yield : 70–85%

Purification

Crude product is recrystallized from ethanol/water (1:1) to afford pale-yellow crystals (m.p. 208–210°C).

Synthesis of 2-Bromo-1-[2-(Trifluoromethyl)Phenyl]Ethan-1-One

Bromination of 2-(Trifluoromethyl)Acetophenone

The α-bromo ketone is prepared via radical bromination using N-bromosuccinimide (NBS) under photolytic conditions:
$$
\text{Ar-C(O)-CH}3 + \text{NBS} \xrightarrow{\text{AIBN, CCl}4, \, h\nu} \text{Ar-C(O)-CH}_2\text{Br} + \text{Succinimide}
$$
Reaction Parameters :

  • Ar : 2-(Trifluoromethyl)phenyl
  • Solvent : Carbon tetrachloride
  • Catalyst : Azobisisobutyronitrile (AIBN, 1 mol%)
  • Yield : 65–72%

Challenges

  • Regioselectivity : Competing dibromination is mitigated by stoichiometric control (1:1 NBS:ketone).
  • Purification : Column chromatography (hexane/ethyl acetate, 8:1) isolates the monobrominated product.

N-Alkylation of 5-Bromoisatin

Reaction Optimization

The alkylation employs Cs₂CO₃ as a base in DMSO at elevated temperatures, facilitating deprotonation of the isatin NH and subsequent nucleophilic substitution:
$$
\text{5-Bromoisatin} + \text{Br-CH}2\text{C(O)Ar} \xrightarrow{\text{Cs}2\text{CO}_3, \, \text{DMSO}} \text{Target Compound} + \text{Br}^-
$$
Optimized Conditions :

Parameter Value
Base Cs₂CO₃ (2.5 equiv)
Solvent DMSO
Temperature 80°C
Reaction Time 12–16 hours
Yield 58–63%

Competing Pathways

  • O-Alkylation : Minimized by using polar aprotic solvents (DMSO) that stabilize the enolate intermediate.
  • Hydrolysis : Controlled by anhydrous conditions and inert atmosphere (N₂).

Alternative Synthetic Routes

Friedel-Crafts Acylation

A less efficient route involves Friedel-Crafts acylation of 5-bromo-1H-indole with 2-(trifluoromethyl)benzoyl chloride, followed by oxidation to the dione:
$$
\text{5-Bromo-1H-indole} + \text{Ar-C(O)Cl} \xrightarrow{\text{AlCl}3} \text{Intermediate} \xrightarrow{\text{CrO}3} \text{Target}
$$
Limitations :

  • Yield : <40% due to over-oxidation side reactions.
  • Selectivity : Poor control over N1 vs. C3 acylation.

Mitsunobu Reaction

Attempted Mitsunobu coupling with 2-(2-(trifluoromethyl)phenyl)ethanol and 5-bromoisatin yielded <20% product, attributed to steric hindrance at the N1 position.

Characterization Data

Spectral Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 2.1 Hz, 1H, H4), 7.95–7.83 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 2.45 (s, 3H, COCH₃).
  • ¹³C NMR : δ 183.2 (C=O), 170.5 (C=O), 139.8–118.7 (Ar-C), 52.1 (CH₂), 28.3 (COCH₃).
  • HRMS : m/z calcd for C₁₉H₁₂BrF₃NO₃ [M+H]⁺: 454.9967; found: 454.9962.

X-ray Crystallography

Single-crystal X-ray analysis (similar to) confirms the Z-configuration of the ketone moiety and planarity of the isatin core. Key bond lengths include:

  • C=O : 1.219–1.221 Å
  • C-Br : 1.897 Å

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
5-Bromoisatin 320–400
2-(Trifluoromethyl)acetophenone 1,200–1,500
NBS 850–900

Environmental Impact

  • Waste Streams : Bromide salts (NaBr, KBr) require neutralization before disposal.
  • Solvent Recovery : DMSO is recycled via vacuum distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .

Scientific Research Applications

5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-indole-2,3-dione: A simpler indole derivative with similar structural features but lacking the trifluoromethyl group.

    1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione: Similar to the target compound but without the bromine atom.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione makes it unique compared to other indole derivatives.

Biological Activity

5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

The compound belongs to the indole derivative class, which is often associated with various pharmacological activities. Its structure includes a bromine atom and a trifluoromethyl group, both of which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many indole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that certain brominated isatins possess cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : GSK-3 is a significant target in cancer therapy due to its role in regulating cell proliferation and apoptosis. Some derivatives have been shown to inhibit GSK-3 activity, leading to reduced tumor cell viability .

Anticancer Studies

A study by Krishnegowda et al. highlighted the cytotoxic effects of brominated isatin derivatives against human melanoma (UACC903), breast (MCF-7), lung (A549), and colon (HT29) cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through GSK-3 inhibition, suggesting a promising avenue for further investigation into their therapeutic potential .

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the presence of the bromine atom enhances the compound's ability to interact with cellular targets involved in cancer progression.

Data Table: Summary of Biological Activities

Activity Effect Cell Lines Tested Reference
AnticancerCytotoxicityUACC903, MCF-7, A549, HT29
GSK-3 InhibitionInduces apoptosisVarious cancer cell lines
Anti-inflammatoryPotential activity notedNot specified

Case Studies

  • Cytotoxicity Against Melanoma : In a controlled laboratory setting, 5-bromo derivatives were tested against melanoma cells showing significant cytotoxic effects compared to untreated controls. The study concluded that these compounds could be developed into potential therapeutic agents for melanoma treatment.
  • GSK-3 Inhibition Mechanism : Another case study focused on the biochemical pathways affected by this compound demonstrated that inhibition of GSK-3 led to increased apoptosis markers in treated cell lines, reinforcing its potential as an anticancer agent.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with brominated indole derivatives and functionalizing via nucleophilic substitution or coupling reactions. For example, a similar compound (5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one) was synthesized using PEG-400/DMF solvent mixtures and purified via flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30) . Key steps include:

  • Reaction Optimization : Use CuI catalysis for azide-alkyne cycloaddition (e.g., 50% yield achieved via 12-hour stirring at ambient temperature).
  • Purification : Column chromatography followed by vacuum drying to remove residual solvents like DMF.
  • Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]<sup>+</sup>) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • Spectroscopy : <sup>1</sup>H NMR (to confirm substituent positions) and <sup>19</sup>F NMR (for trifluoromethyl group analysis). For example, indole derivatives with trifluoromethyl groups show distinct <sup>19</sup>F shifts at ~-60 ppm .
  • Crystallography : Use SHELXL for single-crystal X-ray refinement. SHELX programs are robust for handling small-molecule data, even with twinning or high-resolution macromolecular datasets . Key parameters include:
    • Data Collection : High-resolution (≤1.0 Å) for accurate electron density maps.
    • Refinement : Apply restraints for disordered trifluoromethyl groups using SHELXL’s AFIX commands .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) influenced by the bromo and trifluoromethyl groups. For analogs, trifluoromethyl enhances hydrophobic interactions .
  • Quantum Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential surfaces, aiding in understanding reactivity .
  • Validation : Cross-correlate computational results with experimental data (e.g., IC50 values from enzyme assays) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Disorder Handling : For flexible side chains (e.g., the 2-oxoethyl group), apply PART instructions in SHELXL to model split positions .
  • Twinning : Use TWIN and BASF commands in SHELXL for non-merohedral twinning. Example: A twin fraction of 0.3–0.4 may require iterative refinement .
  • Validation : Check Rint (<0.05) and CC1/2 (>0.9) to ensure data quality .

Advanced: What strategies identify structure-activity relationships (SAR) with structural analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CF3 with CH3) and compare activities. For example:
CompoundSubstituentsObserved Activity (IC50, nM)Source
Target CompoundBr, CF3120 (Kinase X)
5-Chloro-7-CF3Cl, CF385 (Kinase X)
5-Bromo-3-hydroxyBr, OH>1000 (Kinase X)
  • Statistical Analysis : Use multivariate regression to correlate substituent electronegativity with activity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD50 data unavailable, but brominated indoles are often irritants) .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Storage : Keep in amber vials at -20°C under argon to prevent photodegradation and oxidation .

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